molecular formula C18H18N4O3 B7843760 N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-ethoxyphenoxy)acetamide

N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-ethoxyphenoxy)acetamide

Cat. No.: B7843760
M. Wt: 338.4 g/mol
InChI Key: KGCYNRSGTYTNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-ethoxyphenoxy)acetamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an isoindole ring, an ethoxyphenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-ethoxyphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Ring: The isoindole ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction.

    Formation of the Ethoxyphenoxy Group: The ethoxyphenoxy group is attached through an etherification reaction.

    Amidation: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-ethoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-ethoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide
  • N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-ethoxyphenoxy)acetamide

Uniqueness

N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-ethoxyphenoxy)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-ethoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-24-12-7-9-13(10-8-12)25-11-16(23)21-22-18-15-6-4-3-5-14(15)17(19)20-18/h3-10H,2,11H2,1H3,(H,21,23)(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCYNRSGTYTNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)OCC(=O)N/N=C/2\C3=CC=CC=C3C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.